Introduction: The Significance of the Imidazo[1,2-a]pyrazine Scaffold
Introduction: The Significance of the Imidazo[1,2-a]pyrazine Scaffold
An In-Depth Technical Guide to the Physicochemical Properties of 5-Chloroimidazo[1,2-A]pyrazine
The imidazo[1,2-a]pyrazine core is a privileged heterocyclic scaffold that holds a significant position in medicinal chemistry and drug discovery. As structural analogues of deazapurines, these compounds are recognized for their ability to interact with a wide array of biological targets, leading to a multitude of pharmacological activities.[1] Derivatives of this scaffold have demonstrated potential as antibacterial, anti-inflammatory, antiviral, and anticancer agents.[1][2][3][4] The strategic placement of substituents on this core structure is a key methodology for modulating its electronic properties, solubility, and target-specific interactions.
This guide focuses on a specific, synthetically valuable derivative: 5-Chloroimidazo[1,2-a]pyrazine . The introduction of a chlorine atom at the 5-position not only influences the molecule's fundamental physicochemical characteristics but also serves as a versatile chemical handle for further molecular elaboration through cross-coupling and nucleophilic substitution reactions.[5] For researchers, scientists, and drug development professionals, a comprehensive understanding of these core properties is paramount for rational drug design, effective synthesis, and successful formulation. This document provides an in-depth analysis of the known physicochemical properties of 5-Chloroimidazo[1,2-a]pyrazine, outlines robust experimental protocols for their determination, and discusses their implications in a research and development context.
Section 1: Core Physicochemical Profile
A molecule's identity and behavior are defined by its physicochemical properties. These parameters govern its solubility, permeability, and potential for intermolecular interactions—all critical factors in a drug development context. The following table summarizes the core properties of 5-Chloroimidazo[1,2-a]pyrazine.
| Property | Value / Information | Source / Rationale |
| Molecular Formula | C₆H₄ClN₃ | [6][7] |
| Molecular Weight | 153.60 g/mol | [6] |
| CAS Number | 63744-41-2 | [6] |
| Appearance | Expected to be a solid at room temperature. | Inferred from related isomers like the parent imidazo[1,2-a]pyrazine and 3-chloro-imidazo[1,2-a]pyrazine, which are solids.[8][9] |
| Melting Point | Experimental data not readily available. For comparison, the 6-chloro isomer melts at 137-138 °C. | [10] |
| pKa | Experimental data not readily available. The parent imidazo[1,2-a]pyrazine has a predicted pKa of 4.30±0.30. The electron-withdrawing nature of the chlorine atom is expected to decrease the basicity of the ring nitrogens, resulting in a lower pKa. | [8] |
| LogP | Experimental data not readily available. For comparison, the 3-chloro isomer has a calculated LogP of 1.38. This indicates moderate lipophilicity. | [7] |
| Solubility | Quantitative data not available. Expected to have low aqueous solubility but be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. A detailed protocol for experimental determination is provided in Section 3. |
Section 2: Spectroscopic Characterization for Structural Verification
Spectroscopic analysis is indispensable for confirming the identity, structure, and purity of a synthesized compound. Based on the structure of 5-Chloroimidazo[1,2-a]pyrazine, the following spectral characteristics are anticipated.
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Mass Spectrometry (MS): The primary role of MS is to confirm the molecular weight and elemental composition. For this compound, Electrospray Ionization (ESI-MS) in positive mode would show a protonated molecular ion [M+H]⁺ at m/z 154. A crucial diagnostic feature is the isotopic pattern arising from the chlorine atom: an [M+H+2]⁺ peak at m/z 156 with an intensity approximately one-third of the [M+H]⁺ peak is definitive for a monochlorinated compound.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The molecule possesses four aromatic protons on the heterocyclic core. Their chemical shifts will be influenced by the electron-withdrawing effects of the ring nitrogens and the chlorine atom. The signals are expected to appear in the aromatic region (typically δ 7.0-9.0 ppm), with distinct coupling patterns (doublets, triplets, or doublet of doublets) that can be resolved to confirm the substitution pattern.
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¹³C NMR: The structure contains six unique carbon atoms in the bicyclic system, which should result in six distinct signals in the ¹³C NMR spectrum. The carbon atom bonded to chlorine (C5) would be significantly influenced, and its chemical shift would be a key identifier.
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Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present. The spectrum for 5-Chloroimidazo[1,2-a]pyrazine would be characterized by:
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Aromatic C-H stretching vibrations above 3000 cm⁻¹.
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C=C and C=N ring stretching vibrations in the 1400-1650 cm⁻¹ region.
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A distinct C-Cl stretching vibration, typically found in the 600-800 cm⁻¹ fingerprint region.
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Section 3: Experimental Protocols for Physicochemical Analysis
The trustworthiness of any technical guide rests on reproducible, validated methodologies. The following protocols describe standard procedures for determining key physicochemical properties.
Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)
The shake-flask method is the gold-standard technique for determining thermodynamic solubility. It measures the equilibrium concentration of a compound in a saturated solution.
Causality Statement: This method is chosen because it directly measures the thermodynamic equilibrium, providing a true solubility value that is not dependent on kinetic factors, which is critical for developing predictive biopharmaceutical models.
Methodology:
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Preparation: Add an excess amount of 5-Chloroimidazo[1,2-a]pyrazine (e.g., 5-10 mg) to a known volume (e.g., 2 mL) of the test solvent (e.g., phosphate-buffered saline, pH 7.4) in a glass vial. The presence of undissolved solid is essential to ensure a saturated solution.
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Equilibration: Seal the vial and place it in a shaker or rotator in a temperature-controlled environment (typically 25 °C or 37 °C) for 24 to 48 hours. This extended period is critical to ensure that the system reaches thermodynamic equilibrium.
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Phase Separation: After equilibration, centrifuge the vial at high speed (e.g., 14,000 rpm for 15 minutes) to pellet all undissolved solid. Alternatively, filter the solution through a 0.22 µm syringe filter compatible with the solvent.
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Quantification: Carefully remove an aliquot of the clear supernatant and dilute it with a suitable mobile phase. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve of known concentrations.
Caption: The relationship between core physicochemical properties and key stages of drug development.
Conclusion
5-Chloroimidazo[1,2-a]pyrazine is a heterocyclic compound of significant interest due to its versatile scaffold and potential for elaboration into novel therapeutic agents. While specific experimental data for some of its core physicochemical properties are not widely published, its characteristics can be inferred from related analogues and determined using standardized protocols. Its molecular weight and formula are well-defined, and its spectroscopic features are predictable. The presence of the C5-chloro group provides a crucial tool for synthetic chemists to build molecular diversity. For drug developers, a thorough characterization of its solubility, lipophilicity, and pKa is a mandatory first step in evaluating its potential as a lead compound and designing the next generation of therapeutics based on the potent imidazo[1,2-a]pyrazine core.
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